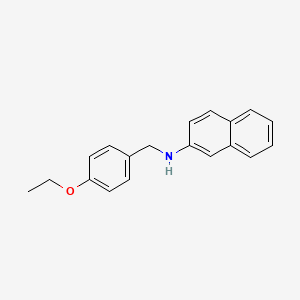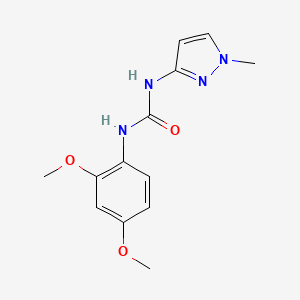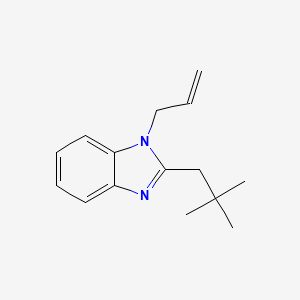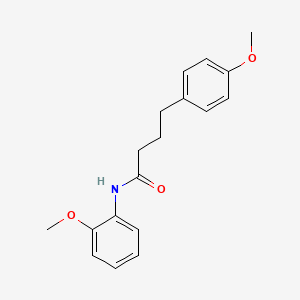
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide, also known as DFTBS, is a chemical compound that has garnered attention in scientific research due to its potential applications in drug development and disease treatment.
Applications De Recherche Scientifique
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide has been studied extensively in scientific research due to its potential applications in drug development and disease treatment. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), which play a role in tumor growth and viral replication.
Biochemical and Physiological Effects
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as inhibit tumor growth in animal models of cancer. It has also been shown to have anti-viral activity against a number of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. However, one limitation of using 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for testing.
Orientations Futures
There are a number of future directions for research involving 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide. One area of focus is the development of more efficient synthesis methods to increase the yield of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide. Another area of focus is the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Additionally, more research is needed to fully understand the mechanism of action of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide and its effects on the body.
Méthodes De Synthèse
The synthesis of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3,4-difluoroaniline with 2-thienylmethanol to form the intermediate 3,4-difluoro-N-(2-thienylmethyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide. The yield of this synthesis method is approximately 70%.
Propriétés
IUPAC Name |
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYYIKRXLUUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)

![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
